

Discovery and history of quinolin-2-one compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Hydroxymethyl)quinolin-2(1H)-one

Cat. No.: B1303904

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of Quinolin-2-one Compounds

Introduction

The quinolin-2-one, also known as carbostyryl or 1,2-dihydro-2-oxoquinoline, represents a privileged heterocyclic scaffold in the landscape of medicinal chemistry. This bicyclic system, which consists of a benzene ring fused to a 2-pyridone ring, is the foundational core for a multitude of natural products and synthetic compounds that exhibit a vast array of biological activities.^[1] Its structural versatility allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.^[1] Consequently, quinolin-2-one derivatives have been extensively investigated and developed as therapeutic agents in numerous areas, including oncology, neurology, and infectious diseases.^[1]

This technical guide provides a comprehensive overview of the discovery and historical development of the quinolin-2-one core. It details the initial isolation of the parent quinoline, the evolution of synthetic methodologies, the discovery of key natural products, and the progression to clinically significant pharmaceuticals. The content is tailored for researchers, scientists, and drug development professionals, with a focus on data-driven insights, detailed experimental protocols, and visual representations of key pathways and workflows.

Early History and Discovery of the Quinoline Core

The history of quinolin-2-one is intrinsically linked to its parent compound, quinoline. The journey began in the 19th century with the exploration of coal tar, a complex mixture of organic compounds.

- 1834: German chemist Friedlieb Ferdinand Runge first extracted a colorless, hygroscopic liquid from coal tar. He named this substance "leukol" (from the Greek for "white oil").[\[2\]](#)
- 1842: French chemist Charles Gerhardt synthesized a similar compound by the dry distillation of the alkaloid quinine with potassium hydroxide. He named his discovery "Chinoilin" or "Chinolein".[\[2\]](#)
- Mid-19th Century: Initially, Runge's leukol and Gerhardt's chinoilin were believed to be distinct isomers due to differences in their reactivity, which were later attributed to impurities. The German chemist August Hoffmann eventually demonstrated that the two compounds were, in fact, identical.[\[2\]](#)
- 1869: The definitive structure of quinoline, a fusion of a benzene ring and a pyridine ring, was proposed by the renowned organic chemist August Kekulé.[\[3\]](#) This structural elucidation was a critical breakthrough, providing a framework for understanding its chemical properties and enabling the rational design of synthetic routes.[\[3\]](#)

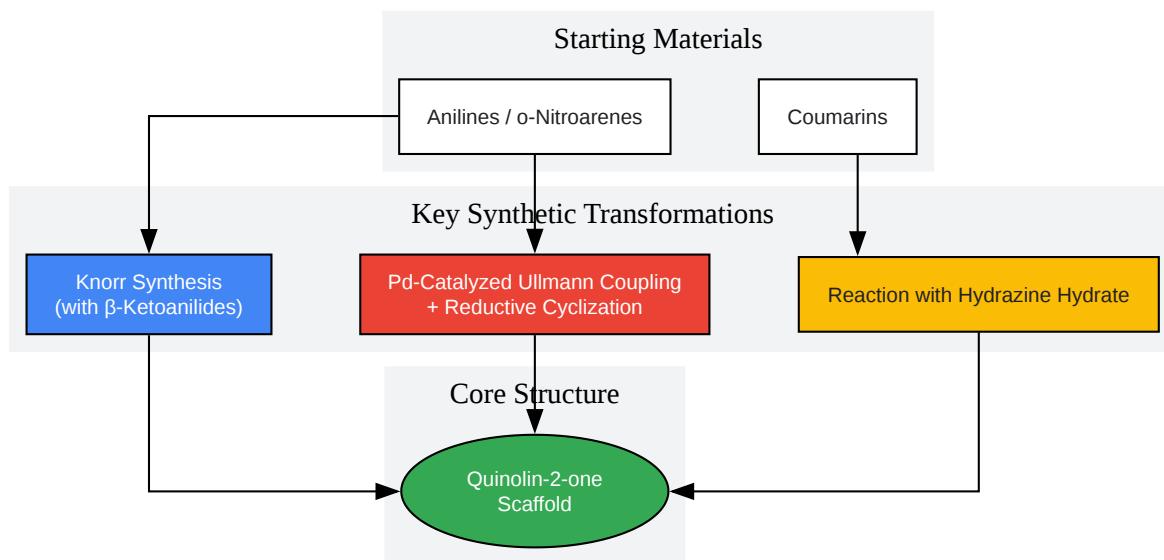
While quinoline was discovered in the 1830s, the specific isolation and synthesis of its 2-oxo derivative, quinolin-2-one (carbostyryl), followed as chemists began to explore the reactivity of the quinoline ring system.

Emergence of Synthetic Methodologies

The ability to construct the quinoline and quinolin-2-one core in the laboratory was a pivotal development, freeing chemists from reliance on coal tar extraction and paving the way for the creation of novel derivatives.[\[3\]](#)[\[4\]](#)

Classic Quinoline Syntheses

Several named reactions developed in the late 19th century became the cornerstones of quinoline chemistry. While primarily aimed at quinolines, modifications of these methods could also yield quinolin-2-one derivatives.


- Skraup Synthesis (1880): Involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline.[3][4]
- Knorr Quinoline Synthesis (1886): This reaction converts a β -ketoanilide into a 2-hydroxyquinoline (the tautomeric form of quinolin-2-one) using sulfuric acid.[4] This is one of the most direct early methods for accessing the quinolin-2-one core.
- Conrad-Limpach Synthesis (1887): Utilizes the reaction of anilines with β -ketoesters to form 4-hydroxyquinolines or 4-quinolinones.[2]
- Friedländer Synthesis (1882): An aldol-type condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α -methylene group.[4]

Modern Synthetic Routes to Quinolin-2-ones

More contemporary methods have been developed to provide greater efficiency, versatility, and access to complex derivatives.

- Synthesis from Coumarins: A widely adopted method involves the reaction of a substituted coumarin with hydrazine hydrate. This reaction proceeds through a ring-opening of the coumarin's lactone ring, followed by an intramolecular cyclization to form an N-amino-quinolin-2-one derivative.[1][5]
- Palladium-Mediated Cross-Coupling: A modern two-step approach involves the Palladium-mediated Ullmann cross-coupling of 1-bromo-2-nitroarenes with β -halo-esters. The resulting intermediate undergoes reductive cyclization to yield the 2-quinolone.[6]

Below is a diagram illustrating the general synthetic logic for producing the quinolin-2-one scaffold.

[Click to download full resolution via product page](#)

General Synthetic Pathways to Quinolin-2-one.

Quinolin-2-ones in Nature

The quinolin-2-one scaffold is not merely a synthetic invention but is also found in a variety of natural products, particularly as alkaloids in plants, fungi, and bacteria.^{[7][8]} The discovery of these natural compounds has often provided the inspiration for new drug development campaigns.

- **Fungal Metabolites:** The fungus *Aspergillus nidulans* has been found to produce a series of prenylated quinolin-2-one alkaloids known as aspoquinolones A–D.^[9]
- **Plant Alkaloids:** The Rutaceae (citrus) family of plants is a known source of quinoline and quinolin-2-one alkaloids. These compounds often exhibit a range of biological activities.
- **Marine Sources:** The marine sponge *Hyrtios erecta* is the source of aplysinopsin-type indole alkaloids, some of which feature related structural motifs and act as selective inhibitors of neuronal nitric oxide synthase (nNOS).^[8]

The study of these natural products is crucial, as they represent evolutionary-selected molecules with inherent biological activity, providing valuable starting points for medicinal chemistry.^[7]

Therapeutic Applications and Drug Development

The true significance of the quinolin-2-one scaffold lies in its role as a cornerstone for numerous approved drugs and clinical candidates. Its ability to be functionalized at multiple positions has allowed for the fine-tuning of pharmacological activity across various targets.

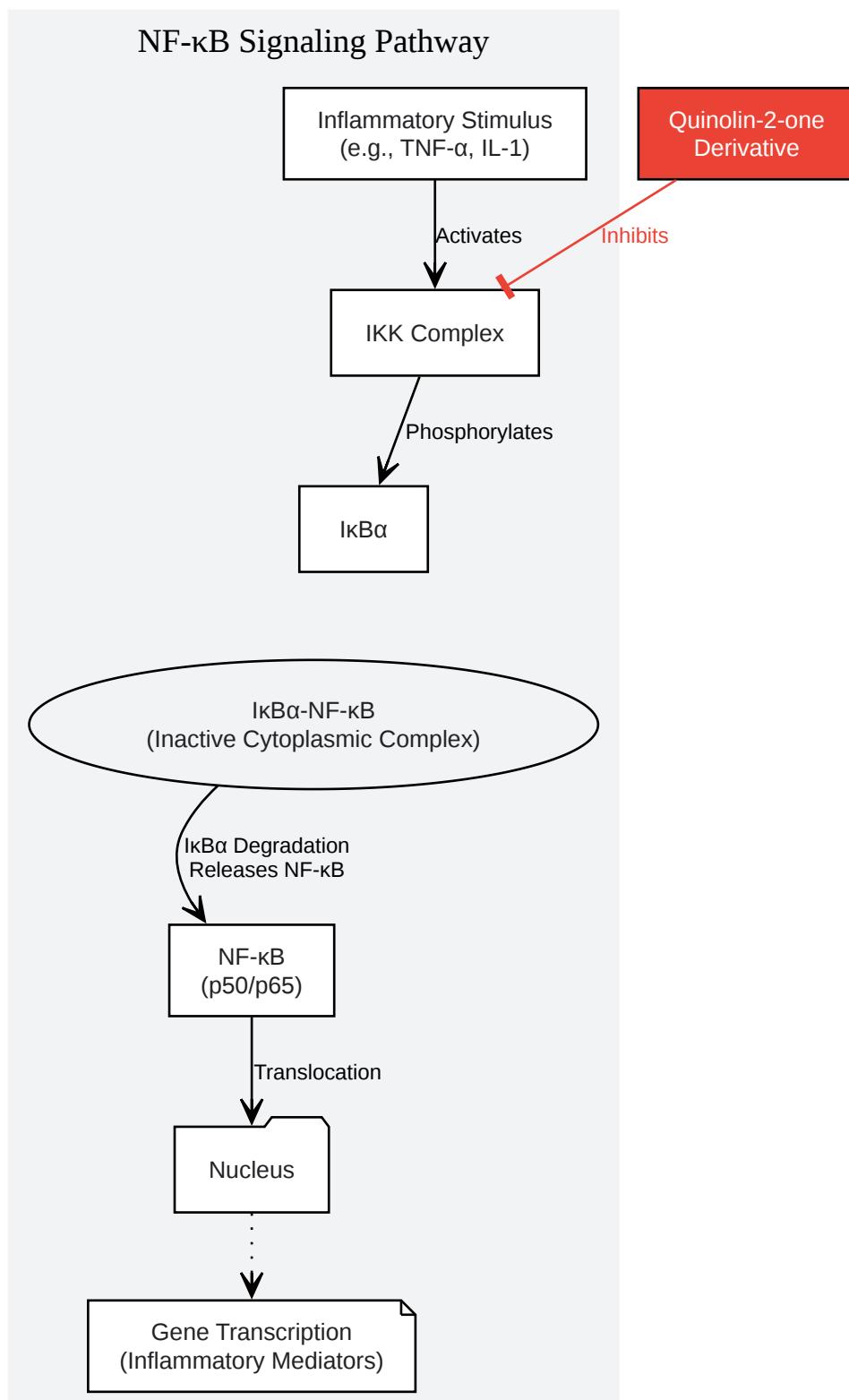
Anticancer Agents

Quinolin-2-one derivatives have emerged as a significant class of anticancer agents, primarily through the inhibition of protein kinases.^[1]

- Tipifarnib: A farnesyltransferase inhibitor developed for the treatment of certain cancers.
- Dovitinib: A multi-targeted tyrosine kinase inhibitor affecting VEGFR, FGFR, and PDGFR.
- Rociletinib: An irreversible inhibitor of the epidermal growth factor receptor (EGFR).

The development of quinoline-chalcone hybrids has also shown potent antiproliferative activity against various human cancer cell lines.^{[1][10]}

CNS-Active Agents


The scaffold's ability to cross the blood-brain barrier makes it suitable for targeting the central nervous system.^[1]

- Aripiprazole: An atypical antipsychotic that acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors. It is used in the treatment of schizophrenia, bipolar disorder, and depression.
- Rebamipide: Used for mucosal protection, healing of gastroduodenal ulcers, and treatment of gastritis. While primarily for gastrointestinal issues, it demonstrates the scaffold's diverse applications.

Anti-inflammatory and Antimicrobial Activity

Certain derivatives have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB.^[1] Additionally, the structural similarity to quinolone antibiotics has prompted research into their antimicrobial potential.

The diagram below illustrates the inhibitory effect of a representative quinolin-2-one derivative on the NF-κB signaling pathway, a key mediator of inflammation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. biosynce.com [biosynce.com]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [[tandfonline.com](https://www.tandfonline.com)]
- 9. Discovery of aspoquinolones A–D, prenylated quinoline-2-one alkaloids from *Aspergillus nidulans*, motivated by genome mining - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of novel quinoline-2-one based chalcones of potential anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of quinolin-2-one compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303904#discovery-and-history-of-quinolin-2-one-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com